phenyl-Alanine

Overview

Description

Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral and nonpolar because of the inert and hydrophobic nature of the benzyl side chain . The L-isomer is used to biochemically form proteins coded for by DNA .

Synthesis Analysis

Phenylalanine is biosynthesized via the shikimate pathway . Phenylalanine ammonia-lyase (PAL) catalyzes the first reaction in the phenylpropanoid pathway leading to the production of phenolic compounds with a wide range of biological functions .Molecular Structure Analysis

The molecular formula of phenylalanine is C9H11NO2 . The IUPAC name is (2S)-2-Amino-3-phenylpropanoic acid . The molecular weight (molar mass) is 165.18914 g/mol .Chemical Reactions Analysis

Phenylalanine plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into another amino acid, tyrosine, by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) .Physical And Chemical Properties Analysis

Phenylalanine is soluble in water with solubility of 9.97 g/L at 0 °C, 14.11 g/L at 25 °C, 21.87 g/L at 50 °C, 37.08 g/L at 75 °C, and 68.9 g/L at 100 °C . The acidity (pKa) is 1.83 (carboxyl), 9.13 (amino) .Scientific Research Applications

Electrochemical Sensors and Biosensors

Phenylalanine is an essential amino acid, critical for transforming into tyrosine and catecholamine neurotransmitters. Electrochemical sensors and biosensors are vital for detecting phenylalanine concentrations in biological fluids, providing insights into individual health status. These sensors have been refined for better selectivity and sensitivity in phenylalanine detection (Dinu & Apetrei, 2020).

Role in Conifer Metabolism

Phenylalanine plays a crucial role in the metabolism of conifer trees, serving as a precursor for phenylpropanoids, including lignin in wood. Its metabolism channels carbon from photosynthesis to these biosynthetic pathways, significantly impacting tree growth, defense, and wood formation (Pascual et al., 2016).

Enhancing Production for Food and Medicinal Applications

In E. coli, the optimization of phenylalanine biosynthesis for use in food and medicine involves manipulating enzymes in the shikimate pathway. Adjusting enzyme concentrations can significantly increase phenylalanine yields, benefiting industrial production (Ding et al., 2016).

Alleviating Chilling Injury in Fruits

Phenylalanine treatments in plum fruits have shown to alleviate chilling injury during cold storage. It enhances the fruit's antioxidant capacity and phenylalanine ammonia lyase enzyme activity, maintaining quality and nutritional value (Sogvar et al., 2020).

Potential in Antidepressant Therapy

Phenylalanine is considered for its antidepressant potential. Studies have shown significant antidepressant activities in both in-vitro and in-vivo models, making it a candidate for clinical antidepressant trials (Akram et al., 2020).

Genetic Engineering for Increased Yield

Genetic engineering in E. coli has been employed to enhance the biosynthesis of L-phenylalanine using glucose, demonstrating a positive impact on yield and productivity for commercial applications (Liu et al., 2018).

Role in Plant Development

In plant biology, particularly during the seed-to-seedling stage, phenylalanine is involved in the generation of defense mechanisms and organellar function. Understanding its role in plants, particularly in Arabidopsis thaliana, has broad implications for agriculture and horticulture (Perkowski & Warpeha, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Phenylalanine hydroxylase (PAH) deficiency is an inborn error of metabolism that results in elevated phenylalanine levels in blood . The classical form of the disease with phenylalanine level >1200 µmol/L in blood is called phenylketonuria (PKU) and is associated with severe intellectual disability when untreated . Future research is focused on emerging approaches for hyperphenylalaninemia treatment such as recruiting the microbiome into the therapeutic endeavor as well as therapies under development such as gene therapy .

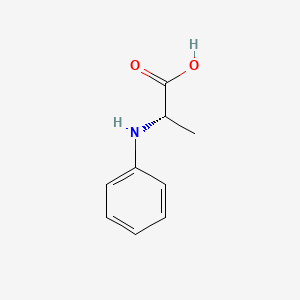

properties

IUPAC Name |

(2S)-2-anilinopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAVQKJQBISOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355877 | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705-61-3 | |

| Record name | N-Phenyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phenyl-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

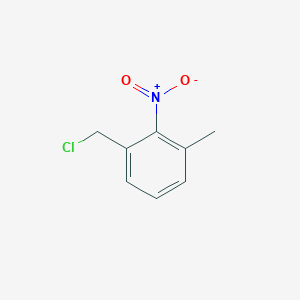

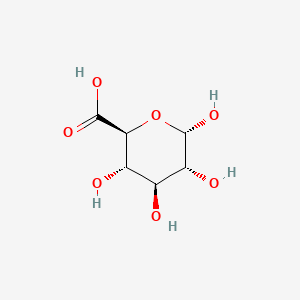

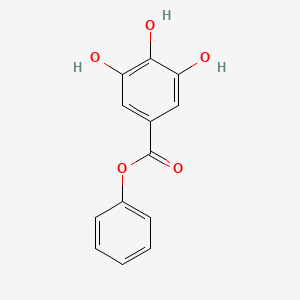

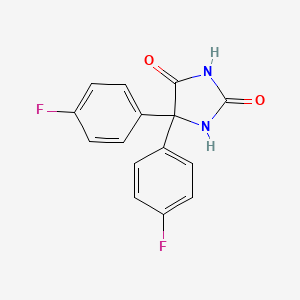

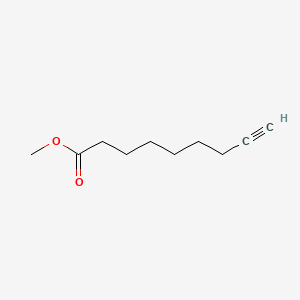

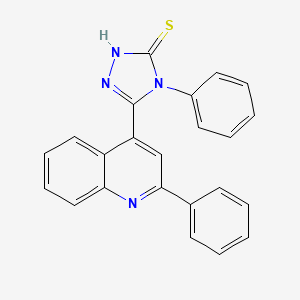

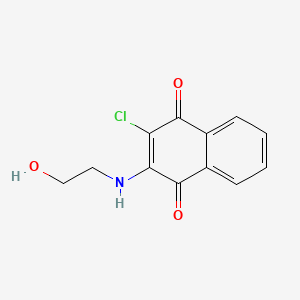

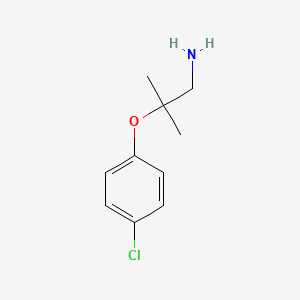

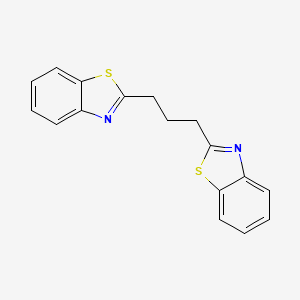

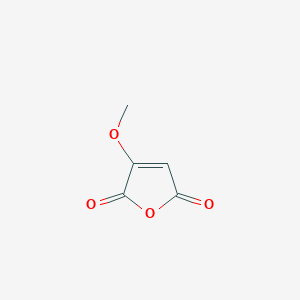

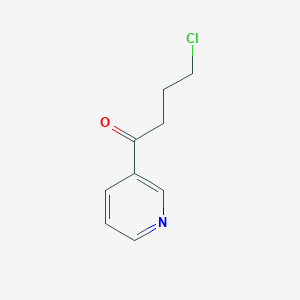

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

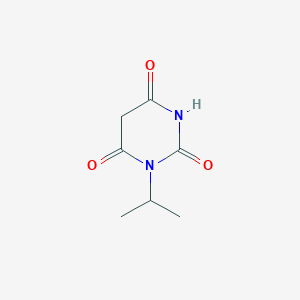

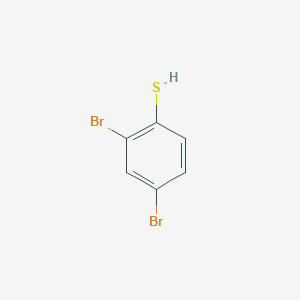

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3056268.png)